Cas no 1251586-05-6 (N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide)

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4-triazolo[4,3-a]pyridine-8-sulfonamide is a specialized sulfonamide derivative featuring a triazolopyridine core. Its molecular structure incorporates a 3-chlorophenylmethyl group and a phenyl substituent, enhancing its potential for selective binding interactions. The compound’s triazolo[4,3-a]pyridine scaffold suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of the sulfonamide moiety may confer favorable solubility and bioavailability properties. This compound is of interest for research applications in drug discovery, where its structural complexity could enable exploration of novel pharmacological targets. Proper handling and storage are recommended due to its reactive functional groups.
N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide structure
1251586-05-6 structure
商品名:N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide
CAS番号:1251586-05-6
MF:C21H19ClN4O2S
メガワット:426.919162034988
CID:5824595
PubChem ID:49664964

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide
    • N-(3-chlorobenzyl)-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • VU0624393-1
    • N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • CHEMBL4563285
    • AKOS024485209
    • F3406-7323
    • 1251586-05-6
    • インチ: 1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3
    • InChIKey: NPZCAOCZRARPAQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CN(C1C=CC=CC=1)S(C1=CC=CN2C(CC)=NN=C21)(=O)=O

計算された属性

  • せいみつぶんしりょう: 426.0917247g/mol
  • どういたいしつりょう: 426.0917247g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 76Ų

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-7323-20μmol
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-7323-1mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
1mg
$54.0 2023-09-10
Life Chemicals
F3406-7323-20mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
20mg
$99.0 2023-09-10
A2B Chem LLC
BA70828-1mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
1mg
$245.00 2024-04-20
Life Chemicals
F3406-7323-5mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
5mg
$69.0 2023-09-10
Life Chemicals
F3406-7323-4mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7323-5μmol
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7323-15mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
15mg
$89.0 2023-09-10
Life Chemicals
F3406-7323-2μmol
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7323-10mg
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251586-05-6
10mg
$79.0 2023-09-10

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 関連文献

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamideに関する追加情報

Professional Introduction to N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide (CAS No. 1251586-05-6)

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251586-05-6, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric elements. The presence of a sulfonamide moiety, combined with the triazoloapyridine core, suggests potential biological activity that merits in-depth exploration.

The structural design of this compound is particularly noteworthy, as it combines features from two distinct heterocyclic systems. The triazoloapyridine scaffold is known for its versatility in drug discovery, often serving as a privileged structure in the development of bioactive molecules. This scaffold has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The incorporation of a sulfonamide group further enhances the compound's pharmacological profile by introducing polar interactions and improving solubility characteristics.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide aligns with this trend by presenting a structurally unique entity that could potentially address unmet medical needs. The chlorophenyl and phenyl substituents are particularly interesting from a medicinal chemistry perspective, as they can modulate electronic properties and influence binding affinity to biological targets.

The sulfonamide functional group is a well-documented pharmacophore in drug development, known for its ability to enhance binding interactions through hydrogen bonding and ionic interactions. This moiety is frequently incorporated into drug candidates targeting inflammatory diseases, infectious agents, and cancers. The specific positioning of the sulfonamide group in N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide suggests that it may interact with biological targets in a manner that could elicit therapeutic effects.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The construction of the triazoloapyridine core necessitates careful selection of reagents and catalysts to achieve the desired ring formation. Subsequent functionalization with the sulfonamide group further complicates the synthetic route but ultimately contributes to the compound's unique pharmacological properties. Advanced synthetic methodologies have been employed to optimize these reactions, leveraging techniques such as transition metal catalysis and flow chemistry to improve efficiency and scalability.

Evaluation of N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide has revealed promising preliminary data regarding its biological activity. In vitro studies have indicated potential interactions with targets relevant to neurological disorders and metabolic diseases. These findings are particularly exciting given the growing interest in multitargeted drugs that can address multiple aspects of a disease simultaneously. The compound's ability to modulate several pathways simultaneously could lead to more comprehensive therapeutic interventions.

The impact of molecular structure on pharmacokinetic properties cannot be overstated. N-(CAS No.1251586- 05- 6) exhibits characteristics that are favorable for oral bioavailability and tissue distribution. The balance between lipophilicity and polarity provided by its structural features ensures efficient absorption while minimizing systemic toxicity. This makes it an attractive candidate for further development into an oral therapeutic agent.

In conclusion, N-(CAS No.1251586- 05- 6) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological profile. The integration of multiple pharmacophoric elements within its framework positions it as a valuable candidate for further exploration in drug discovery programs targeting neurological disorders and metabolic diseases. As research continues to uncover new therapeutic applications for this class of compounds, N-(CAS No.1251586- 05- 6) is poised to play a crucial role in shaping the future of medicinal biology.

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